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Compound of Interest

Compound Name: (2S)-2-(Methylamino)propan-1-OL

Cat. No.: B1601013 Get Quote

An In-Depth Technical Guide to (2S)-2-(methylamino)propan-1-ol (CAS 40916-73-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms
The compound identified by CAS number 40916-73-2 is a chiral amino alcohol. Its systematic

IUPAC name is (2S)-2-(methylamino)propan-1-ol. A common synonym for this compound is

(S)-N-methylalaninol[1]. It is structurally derived from the natural amino acid L-alanine through

the N-methylation of its amino group[1].

Physicochemical Properties
Below is a summary of the available quantitative data for (2S)-2-(methylamino)propan-1-ol. It
is important to note that while some experimental data is available, other parameters are

predicted based on computational models.
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Property Value Source

Molecular Formula C₄H₁₁NO BenchChem[1]

Molecular Weight 89.14 g/mol BenchChem[1]

Boiling Point 73 °C at 11 Torr ChemicalBook

Density 0.880 ± 0.06 g/cm³ ChemicalBook (Predicted)

InChI Key
PXWASTUQOKUFKY-

BYPYZUCNSA-N
BenchChem[1]

Role in Asymmetric Synthesis
The primary significance of (2S)-2-(methylamino)propan-1-ol in chemical research and drug

development lies in its function as a chiral building block[1]. Due to its defined stereochemistry

at the C-2 position, it is a valuable precursor for the synthesis of more complex,

enantiomerically pure molecules[1]. The stereochemical integrity of a pharmaceutical

compound is often critical to its therapeutic efficacy and safety, as different enantiomers can

exhibit distinct biological activities[1].

Use as a Chiral Auxiliary
(2S)-2-(methylamino)propan-1-ol can be employed as a chiral auxiliary in asymmetric

synthesis[1]. A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate

to direct a chemical reaction towards the formation of a specific stereoisomer. After the desired

stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. This

methodology is a cornerstone of modern synthetic organic chemistry for producing

enantiomerically pure compounds[1].

The logical workflow for utilizing a chiral auxiliary such as (S)-N-methylalaninol is depicted in

the following diagram:
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Asymmetric Synthesis Workflow

Prochiral Substrate

Chiral Substrate-Auxiliary Adduct

Attachment

(S)-N-methylalaninol
(Chiral Auxiliary)

Diastereoselective Reaction
(e.g., Alkylation, Aldol Addition)

Chiral Product-Auxiliary Adduct

Cleavage of Auxiliary

Enantiomerically Pure Product Recovered Auxiliary

Click to download full resolution via product page

Logical workflow of asymmetric synthesis using a chiral auxiliary.

Experimental Protocols
Detailed experimental protocols for reactions specifically utilizing (2S)-2-
(methylamino)propan-1-ol are not extensively documented in publicly available literature.

However, a general methodology for the use of a similar chiral auxiliary, pseudoephedrine, in

an alkylation reaction is presented below to illustrate the experimental approach. This protocol

can be conceptually adapted for (S)-N-methylalaninol.
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Illustrative Protocol: Asymmetric Alkylation using a Chiral Auxiliary

This protocol describes the alkylation of a carboxylic acid derivative after its conversion to an

amide with a chiral auxiliary.

Step 1: Amide Formation

A solution of the carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent (e.g.,

dichloromethane) is cooled to 0 °C.

An activating agent (e.g., oxalyl chloride, 1.1 equivalents) is added dropwise, followed by a

catalytic amount of dimethylformamide (DMF).

The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

The solvent is removed under reduced pressure.

The resulting acyl chloride is dissolved in a fresh portion of the aprotic solvent and cooled to

0 °C.

A solution of (2S)-2-(methylamino)propan-1-ol (1.0 equivalent) and a non-nucleophilic base

(e.g., triethylamine, 1.2 equivalents) in the same solvent is added dropwise.

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

The reaction is quenched with water, and the organic layer is separated, washed with brine,

dried over anhydrous sodium sulfate, and concentrated to yield the chiral amide.

Step 2: Diastereoselective Alkylation

The chiral amide (1.0 equivalent) is dissolved in a dry ethereal solvent (e.g., tetrahydrofuran,

THF) and cooled to -78 °C under an inert atmosphere (e.g., argon).

A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA, 1.1 equivalents) is

added dropwise to form the enolate.

The reaction is stirred at -78 °C for 1 hour.
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The alkylating agent (e.g., an alkyl halide, 1.2 equivalents) is added, and the reaction is

stirred at -78 °C for 2-4 hours.

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic

layers are washed with brine, dried, and concentrated to give the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

The alkylated amide is dissolved in a suitable solvent system (e.g., a mixture of THF and

water).

The solution is treated with a reagent for hydrolysis (e.g., a strong acid like hydrochloric acid

or a base like sodium hydroxide) at an appropriate temperature (e.g., reflux).

After the reaction is complete, the mixture is cooled, and the pH is adjusted.

The desired chiral carboxylic acid is extracted into an organic solvent.

The aqueous layer, containing the protonated chiral auxiliary, can be basified and extracted

to recover the (2S)-2-(methylamino)propan-1-ol.

Potential Applications and Biological Relevance of
Derivatives
While (2S)-2-(methylamino)propan-1-ol is primarily a synthetic intermediate, its structural

motif is present in various biologically active molecules. For instance, it is a precursor in some

synthetic routes to d-pseudoephedrine, a well-known sympathomimetic amine. Derivatives of

amino alcohols are also being investigated for their potential therapeutic effects. For example,

some amino alcohol derivatives have been explored as potential modulators of

neurotransmitter systems, while others have been synthesized and evaluated for their anti-

inflammatory or antimicrobial properties.

It is important to emphasize that extensive biological activity data for (2S)-2-
(methylamino)propan-1-ol itself is not widely available, and its main value to drug

development professionals is as a chiral starting material for the synthesis of more complex
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active pharmaceutical ingredients. There are no well-defined signaling pathways directly

associated with this compound in the current body of scientific literature. The biological effects

of compounds derived from it will be highly dependent on the overall structure of the final

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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